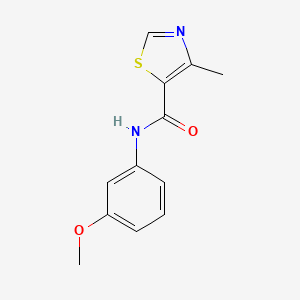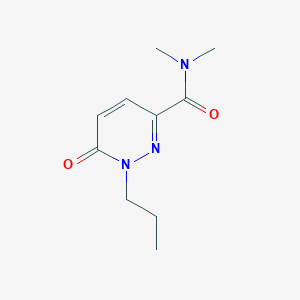
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. It is also known as DPOP or NSC 281612. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Moreover, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to inhibit the growth of microorganisms by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. Additionally, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide possesses several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Moreover, this compound exhibits high stability and low toxicity, making it safe for use in vitro and in vivo studies. However, one of the limitations of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide. One of the potential areas of research is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Moreover, further studies are needed to elucidate the mechanism of action of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide and its potential applications in other fields such as neurobiology and immunology. Additionally, the development of novel drug delivery systems for N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide may enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide involves the reaction of 3,6-dichloropyridazine with N,N-dimethylpropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. This compound also exhibits potent antifungal and antibacterial activity against various pathogenic microorganisms. Moreover, N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide has been found to possess significant anti-inflammatory and analgesic activity.
Propriétés
IUPAC Name |
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-7-13-9(14)6-5-8(11-13)10(15)12(2)3/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUWJHOKDRLGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-oxo-1-propylpyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

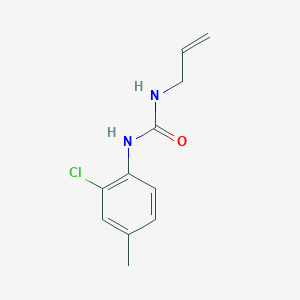
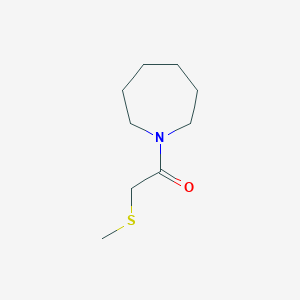
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

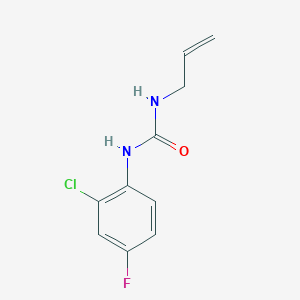
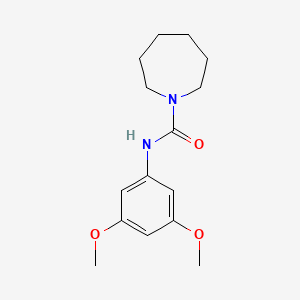
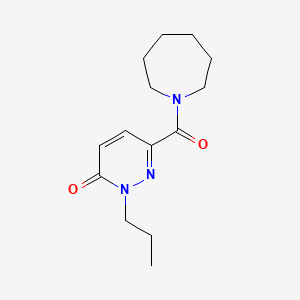


![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)

